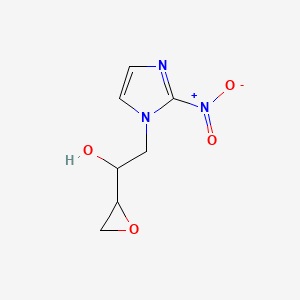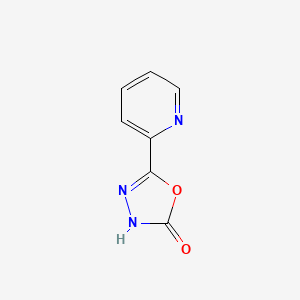
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride is a synthetic compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a piperidine ring attached to a benzamide core, with diethyl groups on the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with diethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the benzamide intermediate with 4-piperidone hydrochloride under reductive amination conditions. This step often involves the use of a reducing agent such as sodium triacetoxyborohydride.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of N,N-diethyl-3-(piperidin-4-yl)benzamide.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a modulator of biological pathways, including its effects on enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular response to hypoxia. This inhibition can lead to the downregulation of target genes involved in cell proliferation and survival, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
N,N-diethyl-3-(piperidin-4-yl)benzamide hydrochloride can be compared with other benzamide derivatives and piperidine-containing compounds:
N-(piperidin-4-yl)benzamide: Similar structure but lacks the diethyl groups on the nitrogen atom, leading to different biological activities.
N-methyl-3-(piperidin-4-yl)benzamide hydrochloride: Contains a methyl group instead of diethyl groups, resulting in variations in its pharmacological profile.
4-bromo-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide: A derivative with additional halogen substitution, which can alter its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C16H25ClN2O |
|---|---|
Poids moléculaire |
296.83 g/mol |
Nom IUPAC |
N,N-diethyl-3-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-18(4-2)16(19)15-7-5-6-14(12-15)13-8-10-17-11-9-13;/h5-7,12-13,17H,3-4,8-11H2,1-2H3;1H |
Clé InChI |
LPHYOWDYIWCWFQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=CC(=C1)C2CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)






![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)


![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
